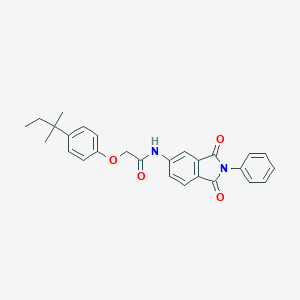
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has been used to investigate different biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is not fully understood, but it is believed to involve the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and immune responses, and its inhibition by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition. This allows for the investigation of the specific role of NF-κB in different biological processes. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A in scientific research. One potential application is in the development of new therapies for inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the study of the gut microbiome. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been shown to inhibit the growth of certain bacteria, and further research is needed to determine its potential as a tool for studying the gut microbiome.
Synthesemethoden
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is a multistep process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 4-tert-pentylphenol and chloroacetyl chloride to form 4-tert-pentylphenyl chloroacetate. This intermediate is then reacted with sodium hydroxide to form 4-tert-pentylphenoxyacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amine to form N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has been used in various scientific research studies to investigate different biochemical and physiological processes. One of the most significant applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A is in the study of inflammation and immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide A has also been used in the study of cancer and has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-tert-pentylphenoxy)acetamide |
|---|---|
Molekularformel |
C27H26N2O4 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(1,3-dioxo-2-phenylisoindol-5-yl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H26N2O4/c1-4-27(2,3)18-10-13-21(14-11-18)33-17-24(30)28-19-12-15-22-23(16-19)26(32)29(25(22)31)20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
FCVNVGIFQJKNNW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)



![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)


![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
